5-bromo-6-chloro-4-methylpyridine-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Bromo-6-chloro-4-methylpyridine-2-carboxylic acid is a heterocyclic aromatic compound with the molecular formula C7H5BrClNO2. This compound is characterized by the presence of bromine, chlorine, and a carboxylic acid group attached to a pyridine ring. It is commonly used in organic synthesis and has various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-6-chloro-4-methylpyridine-2-carboxylic acid typically involves the bromination and chlorination of 4-methylpyridine-2-carboxylic acid. The process can be summarized as follows:
Bromination: 4-methylpyridine-2-carboxylic acid is treated with bromine in the presence of a suitable catalyst to introduce the bromine atom at the 5-position of the pyridine ring.
Chlorination: The brominated intermediate is then subjected to chlorination using chlorine gas or a chlorinating agent to introduce the chlorine atom at the 6-position.
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-6-chloro-4-methylpyridine-2-carboxylic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The carboxylic acid group can be oxidized to form corresponding derivatives or reduced to form alcohols.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used under basic conditions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Coupling Reactions: Palladium catalysts and boronic acids are used in Suzuki-Miyaura coupling reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield derivatives with different functional groups, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
5-Bromo-6-chloro-4-methylpyridine-2-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is used in the development of biologically active molecules, including potential pharmaceuticals.
Medicine: It serves as an intermediate in the synthesis of drugs and other therapeutic agents.
Industry: The compound is used in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5-bromo-6-chloro-4-methylpyridine-2-carboxylic acid depends on its specific application. In general, the compound can interact with various molecular targets, such as enzymes or receptors, through its functional groups. The bromine and chlorine atoms, as well as the carboxylic acid group, can form covalent or non-covalent interactions with these targets, leading to the desired biological or chemical effects.
Comparison with Similar Compounds
Similar Compounds
5-Bromo-2-chloro-4-methylpyridine: Similar structure but lacks the carboxylic acid group.
6-Chloro-4-methylpyridine-2-carboxylic acid: Similar structure but lacks the bromine atom.
4-Methylpyridine-2-carboxylic acid: Lacks both bromine and chlorine atoms.
Uniqueness
5-Bromo-6-chloro-4-methylpyridine-2-carboxylic acid is unique due to the presence of both bromine and chlorine atoms, as well as the carboxylic acid group. This combination of functional groups allows for a wide range of chemical reactions and applications, making it a versatile compound in organic synthesis and scientific research.
Properties
CAS No. |
2731009-75-7 |
---|---|
Molecular Formula |
C7H5BrClNO2 |
Molecular Weight |
250.5 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.